
Diethyl 4-hydroxy-3,6-quinolinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Diethyl 4-hydroxy-3,6-quinolinedicarboxylate” is a chemical compound used in scientific research. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “Diethyl 4-hydroxy-3,6-quinolinedicarboxylate” is C17H20N2O5 . The average mass is 332.351 Da and the monoisotopic mass is 332.137207 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Diethyl 4-hydroxy-3,6-quinolinedicarboxylate” include a density of 1.3±0.1 g/cm3, boiling point of 500.6±45.0 °C at 760 mmHg, and a flash point of 256.6±28.7 °C . It has 7 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .Scientific Research Applications
Synthesis of Heterocycles
4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are structures of organic compounds consisting of rings that contain at least one atom that is not carbon (such as sulfur, oxygen or nitrogen), along with carbon atoms.
Pharmaceutical Research
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . They are used in the synthesis of various drugs due to their biologically and pharmacologically active properties .
Development of Antimalarial Drugs
Quinoline-based compounds have been used in the development of antimalarial drugs . For example, quinines from Cinchona bark have been isolated from natural sources . Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
Treatment of Bacterial Infections
Various animals and bacterial species produce compounds of the quinolone class such as those containing 2,4-dihydroxyquinoline (2,4-quinolindiol; DHQ) . These compounds have been used in the treatment of bacterial infections .
Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, which are related to 4-hydroxy-2-quinolones, are used in the synthesis of fused ring systems . These systems are important in the development of various pharmaceutical compounds .
Natural and Synthetic Chemistry
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry . They are used in various chemical reactions and syntheses, contributing to the development of new compounds and materials .
Mechanism of Action
properties
IUPAC Name |
diethyl 4-oxo-1H-quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-12-10(7-9)13(17)11(8-16-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEYNUSEKQNMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-hydroxy-3,6-quinolinedicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)
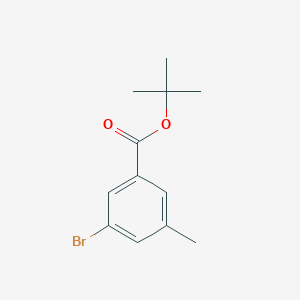
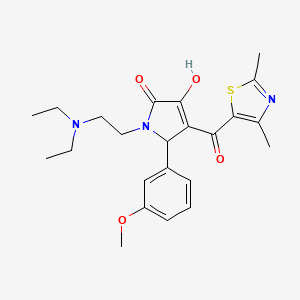
![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)

![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)
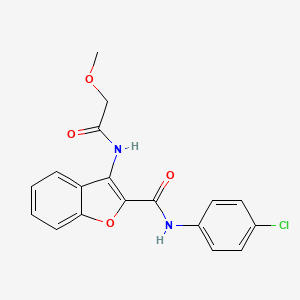
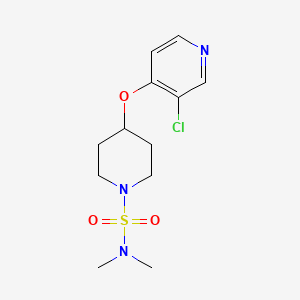
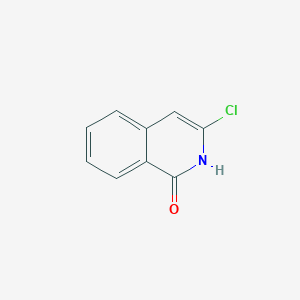
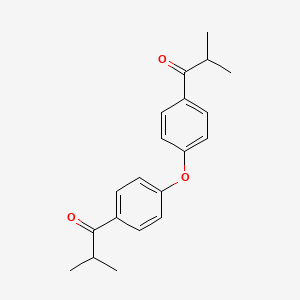
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)